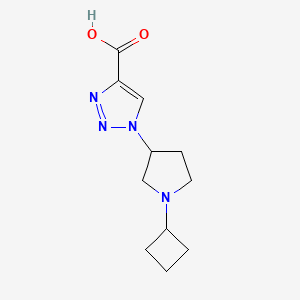

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-4-5-14(6-9)8-2-1-3-8/h7-9H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRQUFYPNBUIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound belonging to the triazole family, which has gained interest in medicinal chemistry due to its diverse biological activities. This compound's structure features a pyrrolidine ring and a triazole moiety, which are known for their pharmacological potential. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is , and its IUPAC name reflects its complex structure. The presence of the triazole ring is significant as it contributes to the compound's interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including carbonic anhydrase (CA) isoforms. Inhibitors of CA are valuable in treating conditions like glaucoma and epilepsy .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism likely involves the induction of apoptosis and modulation of signaling pathways related to cell proliferation .

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase (hCA II, IX, XII) | |

| Cytotoxicity | A549 lung cancer cells | |

| Antimicrobial | Various bacterial strains |

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Triazole Derivatives as Anticancer Agents : A study synthesized a series of triazoles and evaluated their anticancer properties. Compounds showed significant inhibition against various cancer cell lines with IC50 values ranging from 10 µM to 50 µM .

- Dual Inhibition Properties : Research indicated that certain triazole derivatives could act as dual inhibitors for both carbonic anhydrase and cathepsin B. These compounds demonstrated low micromolar inhibition against specific isoforms of CA .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogues, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Variations and Functional Groups

Physicochemical Properties

- Tautomerism : 5-Formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit ring-chain tautomerism, with 80% open-chain form in solution. This tautomerism influences reactivity and stability, particularly during decarboxylation at elevated temperatures (~175°C) . The target compound lacks a formyl group, suggesting greater structural stability.

- Solubility : Hydrochloride salts (e.g., 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride) enhance aqueous solubility compared to free acids .

Preparation Methods

Reaction Scheme and Conditions

A patented method (US20180029999A1) describes an efficient industrially viable preparation route using 1-substituted-4,5-dibromo-1H-1,2,3-triazole as the starting material. The process involves:

Dissolution and Cooling: Dissolve the dibromo-triazole intermediate in tetrahydrofuran (THF) or methyl tetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2–50, cooling to −78°C to 0°C.

Grignard Reagent Addition: Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo compound, stirring for 0.5–2 hours.

Quenching and Extraction: Add hydrochloric acid (molar ratio 1:1–20), extract with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

Crystallization: Cool the concentrated solution to −5°C to 5°C to crystallize 1-substituted-4-bromo-1H-1,2,3-triazole.

Carboxylation: React the intermediate with carbon dioxide at low temperature, followed by acidification and extraction to yield the crude carboxylic acid.

Purification: The crude product is purified by crystallization, filtration, and drying under vacuum.

Specific Example for 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

- The dibromo intermediate is prepared from cyclobutylmethyl chloride.

- The reaction with isopropylmagnesium chloride/THF is conducted at −20°C.

- Methanol is added dropwise to quench excess Grignard reagent.

- Carbon dioxide is introduced at −10°C for 15 minutes to carboxylate the intermediate.

- Subsequent acidification and extraction yield the crude acid.

- Final purification through crystallization yields the target compound with approximately 70% yield.

Reaction Parameters Summary

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Solvent | THF or METHF | Mass-to-volume ratio 1:2–50 |

| Temperature | −78°C to 0°C (initial), −20°C (Grignard addition) | Cooling critical for selectivity |

| Grignard reagent | Isopropylmagnesium chloride | Molar ratio 1:0.8–1.5 |

| Quenching agent | Methanol or ethanol | Added dropwise |

| Carboxylation | Carbon dioxide gas, 15 min at −10°C | Molar ratio CO2:compound 1:1–10 |

| Acidification | Hydrochloric acid, molar ratio 1:1–20 | For protonation and extraction |

| Purification | Crystallization at 0°C, vacuum drying at 40–50°C | Yields up to 70% |

Advantages and Industrial Suitability

- The method uses relatively common reagents and solvents.

- The procedure avoids highly toxic intermediates like sodium azide.

- Controlled temperature and reagent addition improve yield and purity.

- The process is scalable and suitable for industrial production.

Limitations

- Requires low temperature control and inert atmosphere.

- Use of Grignard reagents demands careful handling due to moisture sensitivity.

- Multiple extraction and purification steps increase operational complexity.

Alternative Preparation via Click Chemistry and Suzuki–Miyaura Coupling

While the above method is direct for 1-substituted triazole carboxylic acids, other 1H-1,2,3-triazole derivatives have been synthesized using "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) followed by Suzuki–Miyaura cross-coupling in aqueous media. This approach is more common for functionalized triazole analogs rather than the specific cyclobutylpyrrolidinyl derivative.

General Synthetic Route

- Azide and alkyne precursors undergo copper-catalyzed cycloaddition to form 1,2,3-triazole core.

- Subsequent Suzuki–Miyaura coupling introduces diverse substituents.

- The method is performed in aqueous medium, offering environmental benefits.

- Yields of target triazoles are generally good (70–85%).

Applicability

- This method is versatile for synthesizing various substituted triazoles.

- However, it is less documented for direct synthesis of this compound.

- More suited for analogs with aryl or heteroaryl substituents.

Comparative Analysis of Preparation Methods

| Feature | Grignard-Based Carboxylation Method | Click Chemistry + Suzuki Coupling |

|---|---|---|

| Starting Material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Azide and alkyne precursors |

| Reaction Medium | THF/METHF, anhydrous solvents | Aqueous medium |

| Temperature Control | Low temperatures (−78°C to 0°C) | Ambient to moderate temperatures |

| Yield | ~70% for cyclobutylpyrrolidin derivative | Generally 70–85% for analogs |

| Scalability | Suitable for industrial scale | Suitable for lab scale and moderate scale |

| Environmental Impact | Requires handling of Grignard reagents and organic solvents | More environmentally friendly aqueous media |

| Complexity | Multi-step with careful reagent addition | Multi-step but milder conditions |

Q & A

Q. What synthetic strategies are typically employed for constructing the triazole and cyclobutylpyrrolidine moieties in this compound?

- The synthesis involves two key steps: a. Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50–70°C, DMF/H2O solvent) to ensure regioselective 1,4-disubstitution . b. Cyclobutylpyrrolidine Introduction : Alkylation of pyrrolidine precursors (e.g., 3-bromopyrrolidine) with cyclobutyl halides, optimized via Buchwald-Hartwig amination (Pd(dba)2, Xantphos ligand, 90°C, 12h) to achieve >75% yield .

- Critical parameters include pH control (7–8) during cycloaddition and inert atmosphere maintenance to prevent oxidation of intermediates.

Q. Which analytical techniques are essential for verifying structural integrity and purity?

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Triazole H-5 proton appears as a singlet (δ 8.10–8.30 ppm); cyclobutyl protons show complex splitting (δ 2.30–3.10 ppm) .

- <sup>13</sup>C NMR: Carboxylic acid carbonyl at δ 168–170 ppm; triazole carbons at δ 145–150 ppm .

Advanced Research Questions

Q. How can researchers resolve low yields during the final coupling of the cyclobutylpyrrolidine and triazole-carboxylic acid units?

- Troubleshooting Strategies :

- Protection/Deprotection : Use Boc-protected pyrrolidine to prevent side reactions; cleave with TFA post-coupling .

- Catalyst Screening : Replace Cu(I) with Ru-based catalysts for sterically hindered substrates (e.g., RuCl3/ascorbate improves yield by 20%) .

- Solvent Optimization : Switch from DMF to tert-butanol to reduce viscosity and enhance reaction homogeneity .

Q. What methodologies are recommended for evaluating kinase inhibition potential and addressing contradictory activity data?

- Experimental Design : a. In Vitro Assays :

- Fluorescence polarization using FITC-ATP (10 μM) and recombinant JAK2 kinase (IC50 determination via 8-point dose curves) .

- Surface plasmon resonance (SPR) to measure binding kinetics (kon/off, KD) .

b. Data Conflict Resolution : - Orthogonal Validation : Cross-check IC50 values with radiometric <sup>32</sup>P-ATP assays.

- Structural Analysis : Co-crystallize with JAK2 (PDB 3RC) to confirm binding pose; mismatches in hydrogen bonding (e.g., triazole N2 vs. N1 coordination) explain potency variations .

Methodological Tables

Q. Table 1: Comparison of Synthetic Approaches

| Step | Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Triazole Formation | CuAAC (CuSO4/NaAsc) | 68 | DMF/H2O, 60°C, 6h | |

| Pyrrolidine Alkylation | Buchwald-Hartwig Amination | 75 | Pd(dba)2, 90°C, 12h |

Q. Table 2: Kinase Binding Assay Parameters

| Assay Type | Substrate | [Compound] Range (μM) | Output Metric | Reference |

|---|---|---|---|---|

| Fluorescence | FITC-ATP/JAK2 | 0.1–10 | IC50 | |

| SPR | Biotinylated JAK2 | 0.05–5 | KD |

Key Considerations

- Contradiction Management : Discrepancies in biological activity may arise from differential cell permeability (logP = 1.2 ± 0.3) or metabolic stability (t1/2 = 2.5h in human microsomes) .

- Safety Protocols : Handle cyclobutyl intermediates under argon due to light sensitivity; use explosion-proof reactors for high-temperature steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.